



An In-depth Technical Guide to N-Isopropylacrylamide-d7: Properties, Synthesis, and Applications

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Compound of Interest		
Compound Name:	N-Isopropylacrylamide-d7	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **N-Isopropylacrylamide-d7** (NIPAM-d7), a deuterated isotopologue of N-Isopropylacrylamide (NIPAM). This document details its synthesis, spectroscopic characterization, and its significant role in the development of advanced drug delivery systems and smart materials. The information is curated to be a vital resource for professionals in research, chemical synthesis, and pharmaceutical development.

Core Chemical and Physical Properties

N-Isopropylacrylamide-d7 is primarily utilized in research settings to probe the behavior of its non-deuterated counterpart, particularly in polymer science and biomedical applications. The substitution of hydrogen with deuterium in the isopropyl group allows for detailed mechanistic studies using techniques sensitive to isotopic labeling.

General Properties

A summary of the key physical and chemical properties of **N-Isopropylacrylamide-d7** is presented below, with data for the non-deuterated N-Isopropylacrylamide provided for comparison.



Property	N-Isopropylacrylamide-d7	N-Isopropylacrylamide (for comparison)
Molecular Formula	C ₆ H ₄ D ₇ NO	C ₆ H ₁₁ NO[1]
Molecular Weight	120.20 g/mol [2][3]	113.16 g/mol [1][4]
CAS Number	1219803-32-3[2]	2210-25-5[1]
Appearance	White Solid[3]	Crystalline solid[1]
Melting Point	Not explicitly reported; expected to be similar to NIPAM.	60-63 °C[4]
Boiling Point	Not explicitly reported; expected to be similar to NIPAM.	89-92 °C at 2 mmHg[4]
Solubility	No quantitative data available.	Soluble in water, methanol, ethanol, acetone, MEK, and ethyl cellosolve. Almost insoluble in ethyl acetate and n-hexane.[1][5] A study on NIPAM's solubility in water found a discrete change at 25 °C.[6]

Synthesis and Purification

The synthesis of **N-Isopropylacrylamide-d7** typically involves the acylation of a deuterated isopropylamine with acryloyl chloride. While specific, detailed experimental protocols for the synthesis of the monomer are not readily available in open literature, the general synthetic approach is outlined below. The synthesis of polymers from this monomer, particularly thermoresponsive hydrogels, is well-documented.

Synthesis of N-Isopropylacrylamide-d7 (Conceptual Protocol)



A common method for synthesizing N-isopropylacrylamide involves the reaction of isopropylamine with acryloyl chloride. For the deuterated analog, a similar approach is utilized, employing a deuterated isopropylamine precursor.[3]

Reaction Scheme:

General Procedure:

- A solution of deuterated isopropylamine in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.
- Acryloyl chloride is added dropwise to the cooled amine solution with vigorous stirring. An
 excess of the amine or the addition of a non-nucleophilic base is used to neutralize the
 hydrochloric acid byproduct.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
- The resulting mixture is filtered to remove the amine hydrochloride salt.
- The filtrate is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- The solvent is removed under reduced pressure to yield the crude product.
- Purification is typically achieved by recrystallization from a suitable solvent system, such as a hexane/toluene mixture.

Synthesis of Poly(N-isopropylacrylamide) Hydrogel (Detailed Protocol)

This protocol describes the synthesis of a thermoresponsive poly(N-isopropylacrylamide) (PNIPAM) hydrogel using free radical polymerization, a common application of the NIPAM monomer. This method can be adapted for the polymerization of NIPAM-d7.

Materials:



- N-isopropylacrylamide (NIPAM) monomer
- N,N'-methylenebis(acrylamide) (BIS) as a cross-linker
- Ammonium persulfate (APS) as an initiator
- N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
- Deionized water

Procedure:[7]

- Dissolve the desired amount of NIPAM monomer and BIS cross-linker in deionized water in a reaction vessel. A typical concentration is 5% w/v of NIPAM.[7]
- Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
- While continuing the inert gas purge, add the TEMED accelerator to the solution.
- Initiate the polymerization by adding an aqueous solution of APS.
- Stir the solution for a short period to ensure mixing and then allow the polymerization to proceed at room temperature. The solution will become viscous and form a gel.
- After 24 hours, the resulting hydrogel is purified by dialysis against deionized water for several days to remove unreacted monomers and other small molecules.
- The purified hydrogel can then be lyophilized for storage or used directly in its swollen state.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of **N-Isopropylacrylamide-d7**. While a comprehensive set of high-resolution spectra for the deuterated monomer is not publicly available, representative data for the non-deuterated NIPAM are provided for reference. The deuteration at the isopropyl group in NIPAM-d7 would lead to the disappearance of the corresponding proton signals in the ¹H NMR spectrum and a change in the isotopic pattern in the mass spectrum.



¹H NMR Spectroscopy

The ¹H NMR spectrum of NIPAM shows characteristic signals for the vinyl and isopropyl protons. In the spectrum of NIPAM-d7, the signals corresponding to the isopropyl protons would be absent.

¹H NMR Data for N-Isopropylacrylamide (Reference):[8][9]

- Vinyl Protons: Typically observed as a multiplet in the region of 5.5-6.5 ppm.
- Isopropyl Methine Proton (-CH-): A multiplet around 4.1 ppm.
- Isopropyl Methyl Protons (-CH₃): A doublet around 1.1 ppm.
- Amide Proton (-NH-): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

¹³C NMR Data for N-Isopropylacrylamide (Reference):[10]

- Carbonyl Carbon (C=O): ~165 ppm
- Vinyl Carbons (=CH₂ and =CH₋): ~126-131 ppm
- Isopropyl Methine Carbon (-CH-): ~42 ppm
- Isopropyl Methyl Carbons (-CH₃): ~22 ppm

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

Key IR Absorptions for N-Isopropylacrylamide (Reference):[11][12][13][14]

• N-H Stretch: A broad peak around 3300 cm⁻¹



- C=O Stretch (Amide I): A strong absorption around 1650 cm⁻¹
- N-H Bend (Amide II): An absorption around 1550 cm⁻¹
- C=C Stretch: An absorption around 1620 cm⁻¹

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For **N-Isopropylacrylamide-d7**, the molecular ion peak would be expected at m/z = 120.20.

Applications in Drug Development and Research

The primary application of N-Isopropylacrylamide and its deuterated form is in the synthesis of thermoresponsive polymers, most notably poly(N-isopropylacrylamide) (PNIPAM). These "smart" polymers exhibit a lower critical solution temperature (LCST) in aqueous solutions, typically around 32°C for the non-deuterated polymer.[5] Below the LCST, the polymer is soluble and hydrated, while above this temperature, it undergoes a reversible phase transition, becoming insoluble and expelling water. This unique property is harnessed in various biomedical applications, particularly in controlled drug delivery.

Thermoresponsive Drug Delivery

PNIPAM-based hydrogels can be loaded with therapeutic agents in their swollen state at temperatures below the LCST. When the temperature is raised above the LCST, the hydrogel collapses and releases the entrapped drug. This mechanism allows for targeted drug delivery to specific sites in the body where a temperature change can be induced, such as in tumor tissues which are often slightly warmer than surrounding healthy tissues.

The deuteration of the NIPAM monomer is a powerful tool for studying the mechanism of this phase transition and the dynamics of the polymer network using techniques like neutron scattering and NMR spectroscopy.

Experimental Workflow: Thermoresponsive Drug Release from a PNIPAM-d7 Hydrogel



The following diagram illustrates a typical workflow for a drug delivery application using a thermoresponsive hydrogel synthesized from **N-Isopropylacrylamide-d7**.

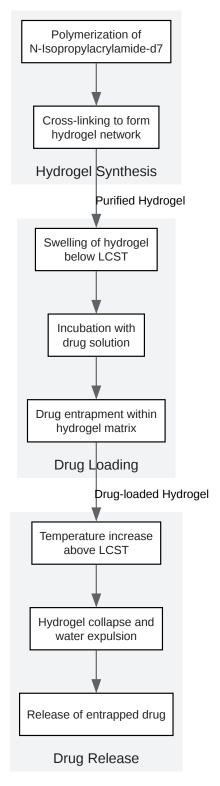


Figure 1. Experimental Workflow for Thermoresponsive Drug Delivery



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Figure 1. Experimental Workflow for Thermoresponsive Drug Delivery

Signaling Pathway Analogy: Stimuli-Responsive Polymer Conformation Change

While not a biological signaling pathway in the traditional sense, the conformational change of PNIPAM in response to a temperature stimulus can be visualized as a molecular-level signaling cascade.

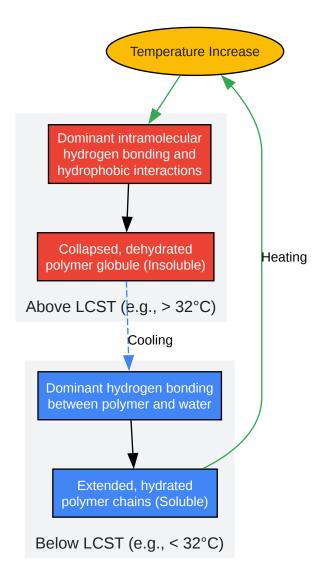


Figure 2. Stimuli-Responsive Conformation Change of PNIPAM

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